Thalidomide-C7-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-C7-Br is a derivative of thalidomide, a compound initially developed as a sedative and antiemetic. Thalidomide gained notoriety in the 1960s due to its teratogenic effects, leading to severe birth defects. it has since been repurposed for various therapeutic applications, particularly in treating multiple myeloma and other cancers. This compound is a modified version of thalidomide, designed to enhance its
Properties
Molecular Formula |
C20H23BrN2O4 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-(7-bromoheptyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H23BrN2O4/c21-12-5-3-1-2-4-7-13-8-6-9-14-17(13)20(27)23(19(14)26)15-10-11-16(24)22-18(15)25/h6,8-9,15H,1-5,7,10-12H2,(H,22,24,25) |
InChI Key |
UMHHIWZBLSDQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.